molecular formula C7H7NaO3S B085249 Sodium p-toluenesulfonate CAS No. 12068-03-0

Sodium p-toluenesulfonate

Cat. No. B085249
CAS RN: 12068-03-0
M. Wt: 194.19 g/mol
InChI Key: KVCGISUBCHHTDD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium p-toluenesulfonate is an organic compound with the formula CH3C6H4SO3Na . It is a white, water-soluble solid . It is produced by the neutralization of toluenesulfonic acid with sodium hydroxide . It is also a common product from the reactions of sodium-based reagents with toluenesulfonates .


Synthesis Analysis

Sodium p-toluenesulfonate is produced by the neutralization of toluenesulfonic acid with sodium hydroxide . It is also a common product from the reactions of sodium-based reagents with toluenesulfonates .


Molecular Structure Analysis

The molecular formula of Sodium p-toluenesulfonate is C7H7NaO3S . The molar mass is 194.18 g·mol−1 . The InChI key is KVCGISUBCHHTDD-UHFFFAOYSA-M .


Chemical Reactions Analysis

Heating Sodium p-toluenesulfonate in strong base results in desulfonation, giving, after acid workup, p-cresol .


Physical And Chemical Properties Analysis

Sodium p-toluenesulfonate is a white, water-soluble solid . It has a molar mass of 194.18 g·mol−1 . It is stable and incompatible with strong oxidizing agents .

Scientific Research Applications

Energy Storage

Composite Anode for Sodium Ion Batteries : Sodium p-toluenesulfonate, when combined with polypyrrole and TiO2 nanotubes, forms a composite anode for sodium-ion batteries. This composite exhibits superior electrochemical performance compared to standard TiO2 nanotube anodes, with a significant increase in reversible capacity after 50 cycles, attributed to the synergistic effects among the composite's components (Liao et al., 2017).

Industrial Processes

Recycling in Chemical Production : A bipolar membrane-based process utilizes sodium p-toluenesulfonate for recycling in the production of D-(-)-p-hydroxyphenylglycine, demonstrating an effective method for sodium removal and process efficiency improvement (Yu et al., 2005).

Biomass Conversion

Lignocellulosic Biomass Liquefaction : Research on plasma electrolysis for sawdust liquefaction found sodium p-toluenesulfonate as a catalyst, achieving a higher liquefaction yield compared to sodium sulfate. This highlights its role in promoting efficient biomass conversion under acidic conditions (Xi et al., 2018).

Material Science

Polymerization and Conductivity Enhancement : Sodium p-toluenesulfonate is used as a dopant in the electrochemical polymerization of pyrrole, improving the electrical and spectral properties of the resulting polypyrrole. This application demonstrates its role in enhancing the conductivity and overall performance of conductive polymers (Masuda & Asano, 2003).

Environmental Science

Fluorescent Probe for Iron Detection : The synthesis of sulfur-doped graphene quantum dots (S-GQDs) in a sodium p-toluenesulfonate solution showcases its utility in enhancing electronic properties and chemical reactivities. S-GQDs serve as a sensitive fluorescent probe for the selective detection of Fe(3+), indicating potential applications in clinical diagnosis and environmental monitoring (Li et al., 2014).

Safety And Hazards

Sodium p-toluenesulfonate is classified as an irritant. It can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

sodium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCGISUBCHHTDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104-15-4 (Parent)
Record name Sodium p-tolyl sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9042415
Record name Sodium 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Solid; [Hawley] Faintly beige powder; [MSDSonline]
Record name Benzenesulfonic acid, 4-methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium p-tolyl sulfonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7172
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

VERY SOL IN WATER
Record name SODIUM P-TOLYL SULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5738
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Sodium p-toluenesulfonate

Color/Form

ORTHORHOMBIC PLATES

CAS RN

657-84-1, 12068-03-0
Record name Sodium p-tolyl sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, methyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium toluene-4-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium toluenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM TOLUENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V179P6Q43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SODIUM P-TOLYL SULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5738
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Preparation in situ from 4-(6-piperidinohexyl)-3,5-dioxomorpholine-p-toluenesulfonate. 43 milligrams (0.095 millimole) of 4-(6-piperidinohexyl)-3,5-dioxomorpholine.p-toluenesulfonate (prepared as described in Example IX) was dissolved in 2 milliliters of 0.1 N sodium hydroxide (0.2 millimole) to obtain an aqueous solution of sodium [2-(6-piperidinohexyl)amino-2-oxoethoxy]acetate and sodium tosylate. The solution had the following spectral characteristics:
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine p-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine
Quantity
43 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Preparation in situ from 4-(6-piperidinohexyl)-3,5-dioxomorpholine.p-toluenesulfonate. 43 milligrams (0.095 millimole) of 4-(6-piperidinohexyl)-3,5-dioxomorpholine.p-toluenesulfonate (prepared as described in Example IX) was dissolved in 2 milliliters of 0.1N sodium hydroxide (0.2 millimole) to obtain an aqueous solution of sodium [2-(6-piperidinohexyl)amino-2-oxoethoxy]acetate and sodium tosylate. The solution had the following spectral characteristics:
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine
Quantity
43 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To 1000 g of 10% paratoluene sulfonic acid aqueous solution stirred at room temperature, 2 mol of hydroxide sodium was added to adjust it into pH6, approximately, so as to obtain a sodium paratoluenesulfonate aqueous solution.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium p-toluenesulfonate
Reactant of Route 2
Sodium p-toluenesulfonate
Reactant of Route 3
Sodium p-toluenesulfonate
Reactant of Route 4
Reactant of Route 4
Sodium p-toluenesulfonate
Reactant of Route 5
Sodium p-toluenesulfonate
Reactant of Route 6
Sodium p-toluenesulfonate

Citations

For This Compound
1,890
Citations
KK Pei, RX Zhao, GL Zhang, Q Xia… - Journal of Chemical & …, 2018 - ACS Publications
The solubilities of sodium p-toluenesulfonate (NaPTS), sodium sulfite (Na 2 SO 3 ), and sodium p-methylphenoxide (NaCRS) in aqueous NaOH solutions and Na 2 SO 3 in aqueous …
Number of citations: 6 pubs.acs.org
MA Rub, N Azum - Journal of Molecular Liquids, 2021 - Elsevier
The interaction between an amphiphilic phenothiazine drug—promethazine hydrochloride (PMT)—and anionic hydrotrope sodium p-toluenesulfonate (NaTS) mixtures was analyzed …
Number of citations: 10 www.sciencedirect.com
G González, EJ Nassar, MED Zaniquelli - Journal of colloid and interface …, 2000 - Elsevier
Although hydrotropy is extensively used in industry, the molecular mechanism of hydrotropic solubilization has not been completely elucidated yet. In this paper the interaction between …
Number of citations: 27 www.sciencedirect.com
W Zhao, W Zou, T Liu, FB Zhang… - Industrial & …, 2013 - ACS Publications
The solubilities of p-toluenesulfonic acid monohydrate (PTSA·H 2 O) and sodium p-toluenesulfonate (NaPTS) in aqueous sulfuric acid solutions were investigated at a temperature …
Number of citations: 9 pubs.acs.org
J Steigman, R DeIasi, J Lando - The Journal of Physical Chemistry, 1970 - ACS Publications
… compounds consisting of sodium p-toluenesulfonate, water, … Sodium p-toluenesulfonate exists as a stable hemihydrate at … to that in the hemihydrate of sodium p-toluenesulfonate. In the …
Number of citations: 2 pubs.acs.org
RS TIPSON, MA CLAPP… - The Journal of Organic …, 1947 - ACS Publications
… of replacement of the tosyloxy group was to determine the per cent of sodium p-toluenesulfonate formed on … with respect to sodium p-toluenesulfonate. The question of the mechanism of …
Number of citations: 62 pubs.acs.org
JM Parry, R Parsons - Journal of The Electrochemical Society, 1966 - iopscience.iop.org
… Sodium p-toluenesulfonate was recrystallized three times from equilibrium water; it crystallizes as the hemihydrate from concentrated solutions. The water content was determined by …
Number of citations: 115 iopscience.iop.org
RS Tipson, P Block Jr - Journal of the American Chemical Society, 1944 - ACS Publications
… conditions, and find that a reaction takes place; but the reaction is not in conformity with equation (1), which would only giverise to2,4-dinitroiodobenzene and sodium p-toluenesulfonate…
Number of citations: 2 pubs.acs.org
Q Liao, H Hou, J Duan, S Liu, Y Yao, Z Dai… - International Journal of …, 2017 - Elsevier
… Composite sodium p-toluenesulfonate/polypyrrole/TiO 2 nanotubes/Ti was designed and … The obtained composite sodium p-toluenesulfonate/polypyrrole/TiO 2 nanotubes/Ti (TsONa/…
Number of citations: 17 www.sciencedirect.com
PC Ho, CH Ho, KA Kraus - Journal of Chemical and Engineering …, 1979 - ACS Publications
The solubility of toluene in aqueous solutions of nine substituted sodium benzenesulfonates with short side chains was determined at 25 and 55 C using gas chromatography for the …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.